Precocene II
Overview
Description
Mechanism of Action
Target of Action
Precocene II, a constituent of essential oils, primarily targets the Voltage-Dependent Anion Channel (VDAC), a mitochondrial outer membrane protein . This compound also shows anti-juvenile hormone activity in insects and inhibits trichothecene production in fungi .
Mode of Action
This compound interacts with its target, the Voltage-Dependent Anion Channel, by binding to it . This binding leads to an increase in the superoxide level in mitochondria as well as the amount of oxidized mitochondrial proteins . This interaction results in the inhibition of trichothecene production .
Biochemical Pathways
The binding of this compound to the Voltage-Dependent Anion Channel affects the biochemical pathways related to trichothecene production . It leads to an increase in superoxide levels in mitochondria, which in turn suppresses the expression levels of ATPCL and TRI6, key enzymes in the trichothecene biosynthesis pathway . This results in a decrease in the amount of acetyl-CoA, a crucial molecule for trichothecene production .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution from the hemocoel of insects to various organs such as the gut, salivary glands, synganglion, and ovaries . The radioactivity of this compound increases gradually over 48 hours after injection in the salivary glands . Most of the injected this compound remains in unchanged form .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of juvenile hormone production in insects and trichothecene production in fungi . The binding of this compound to the Voltage-Dependent Anion Channel causes high superoxide levels in mitochondria, leading to the cessation of trichothecene production .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Precocene II interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to cause a significant increase in chitinase, protease, and total carbohydrates . These interactions highlight the role of this compound in influencing biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to exhibit cytotoxic activity on HeLa (cervical cancer) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Precocene II can be synthesized through various methods. One common synthetic route involves the reaction of 3-methoxyphenol with 3-methyl-2-butenal in the presence of phenylboronic acid and propanoic acid in benzene, with azeotropic removal of water . This method yields Precocene I, which can then be further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the essential oils of Ageratum species. The extraction process includes steam distillation followed by purification steps such as chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Precocene II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds, which can have different biological activities and applications .
Scientific Research Applications
Precocene II has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other biologically active compounds.
Industry: It is used in the development of eco-friendly fungicides due to its ability to inhibit fungal growth.
Comparison with Similar Compounds
Precocene II is part of a group of compounds known as chromenes. Similar compounds include:
Precocene I: Another chromene with similar antijuvenile hormone activity but less potent than Precocene II.
Precocene III: A derivative with additional functional groups that enhance its biological activity.
Precocene II is unique due to its higher potency and broader range of applications compared to its analogs .
Properties
IUPAC Name |
6,7-dimethoxy-2,2-dimethylchromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)6-5-9-7-11(14-3)12(15-4)8-10(9)16-13/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIDGSWTMLSGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060942 | |
Record name | 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644-06-4 | |
Record name | Precocene II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Precocene II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Precocene II | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxy-2,2-dimethyl2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRECOCENE II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W2R4TRY5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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